2,3-Quinoxalinedicarboxaldehyde
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Overview
Description
2,3-Quinoxalinedicarboxaldehyde is a heterocyclic compound with the molecular formula C₁₀H₆N₂O₂. It is characterized by a quinoxaline ring substituted with two formyl groups at the 2 and 3 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Quinoxalinedicarboxaldehyde can be synthesized through several methods. One common approach involves the reaction of o-phenylenediamine with glyoxal under acidic conditions. This reaction typically proceeds via a condensation mechanism, forming the quinoxaline ring with the aldehyde groups at the 2 and 3 positions . Another method involves the oxidation of 2,3-dihydroxyquinoxaline using oxidizing agents such as potassium permanganate or chromium trioxide .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch or continuous processes. These methods typically utilize readily available starting materials and optimized reaction conditions to ensure high yield and purity. The choice of solvent, temperature, and reaction time are critical factors in the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
2,3-Quinoxalinedicarboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using strong oxidizing agents.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups.
Major Products Formed
Oxidation: 2,3-Quinoxalinedicarboxylic acid.
Reduction: 2,3-Quinoxalinedimethanol.
Substitution: Various substituted quinoxaline derivatives depending on the electrophile used.
Scientific Research Applications
2,3-Quinoxalinedicarboxaldehyde has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Quinoxalinedicarboxaldehyde varies depending on its application. In biological systems, it can act as a fluorescent probe by forming covalent bonds with target biomolecules, leading to changes in fluorescence properties that can be measured and analyzed . In medicinal chemistry, derivatives of this compound can inhibit specific enzymes or receptors by binding to their active sites, thereby modulating their activity and exerting therapeutic effects .
Comparison with Similar Compounds
2,3-Quinoxalinedicarboxaldehyde is unique due to its specific substitution pattern and chemical reactivity. Similar compounds include:
Quinoxaline: The parent compound without the formyl groups.
2,3-Dichloroquinoxaline: A derivative with chlorine atoms instead of formyl groups.
2,3-Dihydroxyquinoxaline: A derivative with hydroxyl groups instead of formyl groups.
These compounds share the quinoxaline core structure but differ in their functional groups, leading to variations in their chemical properties and applications .
Properties
CAS No. |
3138-76-9 |
---|---|
Molecular Formula |
C10H6N2O2 |
Molecular Weight |
186.17 g/mol |
IUPAC Name |
quinoxaline-2,3-dicarbaldehyde |
InChI |
InChI=1S/C10H6N2O2/c13-5-9-10(6-14)12-8-4-2-1-3-7(8)11-9/h1-6H |
InChI Key |
PHWVUGLHWJPYRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)C=O)C=O |
Origin of Product |
United States |
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